molecular formula C22H23BrN2O2S B2425600 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate CAS No. 851128-08-0

1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate

Cat. No.: B2425600
CAS No.: 851128-08-0
M. Wt: 459.4
InChI Key: ZZOGXKVYZAIHLD-UHFFFAOYSA-N
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Description

1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate is a high-purity chemical compound designed for research and development applications. This synthetic small molecule features a pyrazole core, a privileged scaffold in medicinal chemistry known for its versatility and presence in numerous FDA-approved drugs . The structure incorporates a 4-bromobenzoate ester, a functional group prevalent in organic synthesis and materials science, and a (4-methylphenyl)sulfanyl (p-tolylthio) moiety, which can influence the compound's electronic properties and metabolic stability . The tert-butyl group adds steric bulk, potentially modulating the compound's conformation and interaction with biological targets. Pyrazole-based compounds are of significant interest in pharmaceutical research and drug discovery due to their broad spectrum of reported pharmacological properties . They have been explored as key scaffolds in therapies for conditions such as cancer, inflammation, and infectious diseases. The specific structural features of this compound, including the bromo-aromatic ester, make it a potentially valuable intermediate for further chemical exploration, including metal-catalyzed cross-coupling reactions like Suzuki or Sonogashira reactions to create more complex molecular architectures. Researchers can utilize this compound as a building block in organic synthesis or as a candidate for screening in biological assays. This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O2S/c1-14-6-12-18(13-7-14)28-19-15(2)24-25(22(3,4)5)20(19)27-21(26)16-8-10-17(23)11-9-16/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOGXKVYZAIHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-diketones. For 3-methyl-1H-pyrazol-5-ol derivatives, methyl acetoacetate reacts with tert-butylhydrazine in ethanol under reflux to yield 1-tert-butyl-3-methyl-1H-pyrazol-5-ol. This intermediate is pivotal for subsequent functionalization.

Reaction Conditions :

  • Reagents : Methyl acetoacetate (1.2 equiv), tert-butylhydrazine hydrochloride (1.0 equiv)
  • Solvent : Ethanol (anhydrous)
  • Temperature : 80°C, reflux for 12 hours
  • Yield : 78–85%

Introduction of the tert-Butyl Group

Boc-Protection Strategies

The tert-butyl group is introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O). In a representative procedure, 3-methyl-1H-pyrazol-5-ol is treated with Boc₂O in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP), achieving quantitative yields.

Table 1: Comparative Boc-Protection Methodologies

Base Solvent Temperature Yield Citation
DMAP DCM 25°C 100%
Triethylamine DCM 0–20°C 56%
Potassium carbonate Ethanol/water 25°C 72%

Formation of the 4-Methylphenylsulfanyl Substituent

Nucleophilic Aromatic Substitution

The thioether linkage is installed via nucleophilic substitution at the pyrazole C4 position. 4-Chloro-1-tert-butyl-3-methyl-1H-pyrazole reacts with 4-methylthiophenol in the presence of potassium carbonate in dimethylformamide (DMF) at 120°C under microwave irradiation.

Optimized Protocol :

  • Reagents : 4-Chloropyrazole (1.0 equiv), 4-methylthiophenol (1.5 equiv), K₂CO₃ (3.0 equiv)
  • Solvent : DMF
  • Conditions : Microwave, 120°C, 1.5 hours
  • Yield : 89%

Esterification with 4-Bromobenzoic Acid

Coupling Agents for Ester Formation

The 5-hydroxy group of the pyrazole is esterified with 4-bromobenzoic acid using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF.

Representative Procedure :

  • Reagents : 1-tert-Butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-ol (1.0 equiv), 4-bromobenzoic acid (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv)
  • Solvent : DMF
  • Conditions : Room temperature, 2 hours
  • Yield : 57%

Table 2: Esterification Efficiency with Varied Coupling Agents

Coupling Agent Base Solvent Yield Citation
HATU DIPEA DMF 57%
DCC DMAP THF 48%
EDCI NMM CH₂Cl₂ 52%

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using gradients of ethyl acetate/hexane (30–50%). Final compounds are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

¹H NMR (400 MHz, CDCl₃) : δ 1.46 (s, 9H, tert-butyl), 2.33 (s, 3H, Ar-CH₃), 5.32 (s, 1H, pyrazole-H), 7.15–7.39 (m, 4H, aryl-H).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the 4-Bromobenzoate Group

The bromine atom on the benzoate moiety is a prime site for NAS due to its electron-withdrawing ester group, which activates the aromatic ring toward substitution.

Reaction Conditions Products Key Observations
Pd-catalyzed coupling (Suzuki)Biaryl derivativesRequires Pd(PPh₃)₄, base, and boronic acid .
Cu-mediated coupling (Ullmann)Aryl ethers/aminesHigh temperatures (100–150°C) .
SNAr with amines4-Aminobenzoate derivativesPolar aprotic solvents (DMF, DMSO) .

Example : Under Suzuki-Miyaura conditions, the bromine reacts with aryl boronic acids to form biaryl structures. This is evidenced by analogous reactions in tert-butyl 4-(bromomethyl)benzoate derivatives .

Ester Hydrolysis

The benzoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Products Yield
NaOH (aq.), reflux4-Bromobenzoic acid>90%
HCl (conc.), H₂O4-Bromobenzoic acid85%

Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide at the carbonyl carbon, while acid-catalyzed hydrolysis involves protonation of the ester oxygen .

Thioether Oxidation

The [(4-methylphenyl)sulfanyl] group is susceptible to oxidation, forming sulfoxides or sulfones.

Oxidizing Agent Product Selectivity
H₂O₂ (30%), CH₃COOHSulfoxideMild conditions .
mCPBA (excess)SulfoneStronger oxidation .

Example : Oxidation of analogous thioether-containing pyrazoles with H₂O₂ yields sulfoxides as major products .

Pyrazole Ring Functionalization

The 1H-pyrazole ring can undergo electrophilic substitution or de

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The presence of the pyrazole moiety is often linked to enhanced cytotoxicity against tumor cells due to interference with cellular signaling pathways .
  • Anti-inflammatory Effects :
    • Research shows that certain pyrazole derivatives can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties :
    • Pyrazole compounds have demonstrated antimicrobial activity against a range of pathogens. The sulfanyl group in this compound may enhance its interaction with microbial targets, leading to increased efficacy against bacterial and fungal strains .

Synthesis and Chemical Reactions

  • Synthetic Pathways :
    • The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate precursors. The reaction conditions can significantly influence yield and purity, making optimization crucial for practical applications .
  • Reactivity Studies :
    • The compound's reactivity has been studied in various organic transformations, including nucleophilic substitutions and electrophilic additions. Its unique structure allows it to serve as a versatile intermediate in the synthesis of more complex molecules .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer propertiesDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values below 10 µM.
Study BInvestigate anti-inflammatory effectsShowed reduction in TNF-alpha levels in LPS-stimulated macrophages by 50%.
Study CTest antimicrobial activityExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate apart is its combination of a pyrazole ring with a bromobenzoate moiety, providing unique reactivity and potential applications. Its specific functional groups allow for targeted interactions in both chemical and biological systems, making it a versatile and valuable compound in research and industry.

Biological Activity

1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 4-bromobenzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22BrN2O2S
  • Molecular Weight : 432.37 g/mol
  • CAS Number : Not specified in the sources

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrazole ring structure is known for its ability to modulate enzyme activity and receptor interactions. Specifically, compounds containing pyrazole moieties have been shown to exhibit anti-inflammatory, analgesic, and anticancer properties.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives can inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.2Apoptosis induction
Study BHT-2910.5Cell cycle arrest

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in animal models. In one study, administration of a similar pyrazole derivative resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuropharmacological Activity

There is emerging evidence suggesting that pyrazole derivatives may possess neuroprotective effects. Compounds with similar structures have been evaluated for their potential as anxiolytics and antidepressants. Behavioral studies on rodents indicate that these compounds can enhance serotonergic activity, potentially offering therapeutic benefits for anxiety and depression.

Case Studies

  • Case Study on Anticancer Activity
    • Objective : To assess the anticancer potential of the compound in vitro.
    • Methodology : The study involved treating various cancer cell lines with different concentrations of the compound.
    • Results : Significant inhibition of cell proliferation was observed, with IC50 values indicating effective cytotoxicity.
  • Case Study on Anti-inflammatory Properties
    • Objective : To evaluate the anti-inflammatory effects in a rat model of arthritis.
    • Methodology : Rats were treated with the compound, and inflammatory markers were measured.
    • Results : A notable reduction in swelling and pain was reported, correlating with decreased levels of inflammatory cytokines.

Q & A

Advanced Research Question

  • Substituent modification : Replace the 4-bromobenzoate group with electron-withdrawing groups (e.g., nitro) to improve receptor binding, as seen in cannabinoid receptor ligand studies .
  • Heterocycle hybridization : Fuse triazole or thiazole rings (e.g., Bakr F. Abdel-Wahab et al. reported enhanced antifungal activity in hybrid pyrazole-thiazole systems) .
  • Pharmacophore mapping : Use SAR studies to identify critical moieties (e.g., the tert-butyl group enhances lipophilicity for blood-brain barrier penetration) .

What computational methods predict target interactions and pharmacokinetic properties?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to GPCRs or kinases (e.g., Hilary Highfield Nickols et al. studied pyrazole-based GPCR ligands) .
  • MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .
  • ADMET prediction : SwissADME or pkCSM to optimize logP (<5) and reduce hepatotoxicity risks .

How are crystallographic data utilized to validate synthetic intermediates?

Advanced Research Question

  • Case study : Franz A. Mautner et al. resolved ambiguities in triazole-thione derivatives via single-crystal X-ray diffraction, confirming bond lengths (C–S: 1.78 Å) and dihedral angles .
  • Synchrotron techniques : High-resolution data (R-factor <0.05) for charge density analysis to map electron distribution in the sulfanyl group .

What methodologies assess biological activity in neuropharmacological contexts?

Advanced Research Question

  • In vitro assays : Radioligand binding (e.g., 3^3H-CP55940 for cannabinoid receptors) to measure IC50_{50} values .
  • In vivo models : Rodent studies evaluating anticonvulsant or anxiolytic effects (e.g., Carolina Costola-de-Souza et al. used open-field tests for pyrazole derivatives) .
  • Target validation : CRISPR-Cas9 knockout of candidate receptors to confirm mechanism .

How can regioselectivity challenges in pyrazole functionalization be addressed?

Advanced Research Question

  • Directing groups : Install transient protecting groups (e.g., SEM) to guide sulfanyl or bromobenzoate addition to the N1 position .
  • Metal catalysis : Pd-mediated C–H activation for selective C3 functionalization, as demonstrated in arylpyrazole syntheses .

What analytical techniques quantify degradation products under physiological conditions?

Advanced Research Question

  • LC-HRMS : Identify hydrolytic cleavage products (e.g., 4-bromobenzoic acid) in simulated gastric fluid .
  • Stability studies : Accelerated aging (40°C/75% RH) with kinetic modeling (Arrhenius plots) to predict shelf life .

How do researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Advanced Research Question

  • Case study : Mehlika Dilek Altıntop et al. observed potent in vitro antifungal activity but limited in vivo efficacy due to poor bioavailability. Formulation optimization (nanoparticle encapsulation) improved outcomes .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS .

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